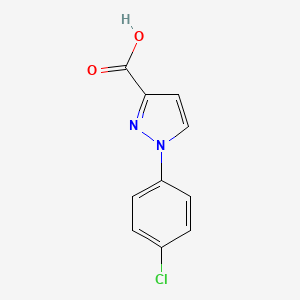

1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHUSUJIBVOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Structure and Chemistry of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The pyrazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Compounds incorporating this five-membered aromatic heterocycle are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and herbicidal activities.[2][3] This guide provides a detailed technical examination of a specific derivative, This compound .

This molecule is a significant synthetic intermediate, combining three key structural motifs: a pyrazole core, an N-linked chlorophenyl ring, and a C-linked carboxylic acid. Understanding the interplay of these components is crucial for its application in the rational design of novel therapeutic agents and agrochemicals. While this specific compound is a discrete chemical entity, its detailed public data is limited; therefore, this guide synthesizes direct structural analysis with field-proven insights from closely related analogs to provide a comprehensive scientific overview.

Core Molecular Structure Analysis

The systematic IUPAC name, this compound, precisely defines its molecular architecture. The structure is best deconstructed into its three primary constituent parts:

-

The 1H-Pyrazole Core: This is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity of the ring system confers significant thermodynamic stability. The nitrogen at position 1 (N1) is substituted, while the nitrogen at position 2 (N2) bears a lone pair of electrons contributing to the aromatic sextet.

-

The N1-Substituent (1-(4-chlorophenyl)): A phenyl group is attached to the N1 position of the pyrazole ring. The "4-chloro" designation indicates that a chlorine atom is located at the para-position of this phenyl ring. This substituent significantly influences the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the chlorine atom and the steric bulk of the phenyl ring are critical determinants of intermolecular interactions.

-

The C3-Substituent (3-carboxylic acid): A carboxylic acid group (-COOH) is attached to the carbon atom at position 3 of the pyrazole ring. This functional group is a strong hydrogen bond donor and acceptor, profoundly impacting the molecule's solubility, acidity (pKa), and ability to bind to biological targets such as enzyme active sites.

These components assemble into a planar, rigid structure that is a common feature in pharmacologically active molecules designed for specific receptor binding.

Physicochemical and Identification Properties

While extensive experimental data for this exact compound is not cataloged in major public databases, its fundamental properties can be calculated from its structure. Data from close structural isomers are provided for context.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₀H₇ClN₂O₂ | Calculated |

| Molecular Weight | 222.63 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl | Structure |

| CAS Number | Not publicly indexed. | Database Search |

| Appearance (Predicted) | White to off-white crystalline powder | Analog Comparison |

| Melting Point (Analog) | 211-214 °C for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid[4] | Analog Data[4] |

Synthesis and Mechanistic Rationale

The synthesis of N-aryl pyrazole carboxylic acids is well-established in organic chemistry. The most logical and efficient pathway is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reagent Preparation. In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Step 2: Neutralization. Add one molar equivalent of a base, such as sodium acetate, to neutralize the hydrochloride salt and liberate the free hydrazine base in situ.

-

Step 3: Condensation/Cyclization. To the solution from Step 2, add one molar equivalent of ethyl 2,4-dioxobutanoate . This β-keto ester provides the three-carbon backbone required to form the pyrazole ring with the correct substitution pattern for the carboxylic acid precursor.

-

Step 4: Reaction. Heat the mixture to reflux for 2-4 hours. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring, resulting in ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate .

-

Step 5: Saponification. After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (2-3 molar equivalents) and heat to reflux for an additional 1-2 hours to hydrolyze the ethyl ester to the corresponding sodium carboxylate.

-

Step 6: Isolation. Cool the mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) until the pH is approximately 2-3. The target compound, This compound , will precipitate as a solid.

-

Step 7: Purification. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Causality Behind Experimental Choices:

-

4-chlorophenylhydrazine is chosen as it directly installs the required N1-substituent.

-

Ethyl 2,4-dioxobutanoate is the critical dicarbonyl partner. Its structure ensures that upon cyclization, the ester group (a precursor to the carboxylic acid) is positioned at C3 of the resulting pyrazole ring.

-

Saponification is a standard and robust method for converting an ester to a carboxylic acid, which is essential for the final product's functionality.

Caption: Synthetic workflow for this compound.

Potential Applications and Biological Significance

While specific bioactivity data for this compound is not extensively published, the activities of its close structural analogs provide a strong basis for predicting its potential applications.

-

Agrochemicals: Many N-phenyl pyrazole derivatives are potent herbicides and fungicides.[4] The combination of the chlorophenyl group and the pyrazole core is a common feature in commercial crop protection agents. The carboxylic acid handle can be used to modulate solubility and transport properties or serve as a point for further chemical modification. Analogs have demonstrated potential as pesticides and herbicides.[5]

-

Pharmaceuticals: Pyrazole carboxylic acids are privileged structures in drug discovery. The rigid scaffold is ideal for presenting substituents in a well-defined spatial orientation for binding to enzyme active sites or receptors.

-

Anti-inflammatory Agents: Numerous pyrazole derivatives function as inhibitors of enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The general structure is explored for novel anti-inflammatory and analgesic drugs.[1][4]

-

Anticancer Agents: Derivatives of this compound have been synthesized and evaluated as potential antitumor agents, showing activity against various cancer cell lines.[6][7]

-

Antiviral Activity: A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, derived from a similar core, reported their evaluation for anti-HCV (Hepatitis C virus) activity.[7]

-

The title compound is, therefore, an exceptionally valuable intermediate for building libraries of more complex molecules for screening in both drug discovery and agrochemical development programs.

Conclusion

This compound is a precisely defined chemical structure featuring a stable aromatic pyrazole core functionalized with a lipophilic chlorophenyl group at the N1 position and a polar, reactive carboxylic acid group at the C3 position. This strategic combination of functional groups makes it a highly valuable and versatile building block. While it remains a specialized research chemical, its synthesis is straightforward via established condensation chemistry. Based on extensive data from closely related analogs, it holds significant potential as a scaffold for developing next-generation pharmaceuticals and agrochemicals, particularly in the fields of oncology, inflammation, and crop science.

References

- National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. PubChem Compound Database.

- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.

- Kumar, D., & Singh, R. (2015). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 4(9), 1-25.

- J&K Scientific LLC. (n.d.). 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid, 97%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7ClN2O3 | CID 10610012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid stands as a pivotal heterocyclic scaffold in contemporary medicinal chemistry. Its structural framework is a recurring motif in numerous pharmacologically active molecules, underscoring the necessity for a granular understanding of its physicochemical characteristics. These properties are the bedrock upon which successful drug design, formulation, and pharmacokinetic optimization are built. This technical guide offers a comprehensive exploration of the key physicochemical parameters of this compound, amalgamating available data with robust, field-proven experimental protocols for its empirical determination. The methodologies for aqueous solubility and pKa determination are presented with a level of detail intended to empower researchers to generate high-fidelity, reproducible data.

Strategic Importance in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern drug discovery, prized for its versatile binding capabilities and synthetic tractability. In the specific case of this compound, the molecule is strategically functionalized with a lipophilic 4-chlorophenyl group at the N1 position and an ionizable carboxylic acid at the C3 position. This architectural arrangement confers a unique electronic and steric profile, enabling it to serve as a versatile synthon for a diverse array of therapeutic agents. A comprehensive physicochemical characterization is, therefore, an indispensable prerequisite for any research and development program centered on this valuable building block.

Core Physicochemical Profile

A compound's physicochemical properties are the primary determinants of its ultimate biopharmaceutical fate. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical considerations in formulation science. The following section consolidates the available physicochemical data for this compound and its close structural isomers.

Summary of Physicochemical Data

The following table provides a synopsis of the known and predicted physicochemical properties. It is important to note the distinction between data for the title compound and its isomers, as minor structural changes can significantly impact these values.

| Property | Value | Compound | Data Type | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | This compound | N/A | [1] |

| Molecular Weight | 222.63 g/mol | This compound | N/A | [1] |

| Melting Point | 249-251 °C | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Experimental | [1] |

| Boiling Point | Not available | This compound | N/A | |

| pKa | Not available | This compound | N/A | |

| XLogP3 | 2.6 | 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid | Predicted | [2] |

| Aqueous Solubility | Not available | This compound | N/A | |

| Appearance | White to off-white solid | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Experimental | [1] |

Expert Insights: The high melting point of the isomeric 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid suggests a stable crystal lattice with strong intermolecular interactions, a common feature of aromatic carboxylic acids. The predicted XLogP3 of 2.6 for a closely related analogue indicates a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The absence of definitive experimental data for the title compound underscores the importance of the robust analytical protocols detailed below.

Rigorous Experimental Protocols for Physicochemical Characterization

The generation of precise and reliable physicochemical data is contingent upon the application of well-designed and validated experimental methodologies. The subsequent sections provide comprehensive, step-by-step protocols for the determination of aqueous solubility and pKa, two of the most critical parameters in early-stage drug development.

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices: This method is favored for its ability to achieve a true equilibrium between the solid and dissolved states of the compound, providing a solubility value that is independent of kinetic factors. The use of a buffer system, such as phosphate-buffered saline (PBS) at pH 7.4, is crucial for mimicking physiological conditions and understanding the solubility behavior in a biological context.

Step-by-Step Methodology:

-

Preparation of the Test System: Accurately weigh an excess of this compound (e.g., 5-10 mg) into multiple glass vials. The use of an excess ensures that the resulting solution will be saturated.

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, 0.1 M HCl, or PBS at pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. For finely dispersed solids, centrifugation at a controlled temperature is recommended.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. It is imperative to avoid disturbing the solid phase. Filter the aliquot through a 0.22 or 0.45 µm syringe filter to remove any microscopic particulate matter.

-

Quantification: Analyze the filtrate by a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration is determined by comparison to a standard curve prepared from solutions of the compound of known concentration.

Experimental Workflow Diagram:

Caption: Shake-Flask Method for Aqueous Solubility.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for the determination of the acid dissociation constant (pKa).

Causality Behind Experimental Choices: This technique directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms of the molecule are equal. The use of a co-solvent may be necessary for compounds with low aqueous solubility to ensure a sufficient concentration for accurate measurement.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of purified water. If solubility is a limiting factor, a co-solvent such as methanol or DMSO can be used, and the pKa in the aqueous environment can be extrapolated.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), depending on the nature of the analyte.

-

Titration Procedure: With gentle stirring, add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Self-Validating System: The sharpness of the titration curve's inflection point is a strong indicator of the accuracy of the pKa determination. The reproducibility of the titration curve across multiple independent measurements provides a high degree of confidence in the reported value.

Logical Relationship Diagram:

Caption: The pKa represents the pH of 50% ionization.

Concluding Remarks and Path Forward

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of significant interest in drug discovery. While a complete experimental dataset for the title compound is not yet publicly available, the provided data for structurally related molecules, in conjunction with the detailed experimental protocols, offer a clear path for its comprehensive characterization. The empirical determination of the aqueous solubility and pKa, as outlined, will be instrumental in guiding lead optimization, formulation development, and the overall progression of drug candidates derived from this important scaffold.

References

- Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

- PubChem. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. [Link]

- PubChem. 4-hydroxy-1H-pyrazole-3-carboxylic acid. [Link]

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. [Link]

- PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. [Link]

- PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

- PubChem. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

- PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv

- ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

- SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

- MolPort. Compound 1-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid. [Link]

- ResearchGate.

Sources

An In-depth Technical Guide to 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Foreword: Navigating the Landscape of Pyrazole Carboxylic Acids

In the dynamic field of medicinal chemistry, pyrazole scaffolds are a cornerstone for the development of novel therapeutic agents. While the initial inquiry for "1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid" pointed towards a less documented molecule, our investigation has led us to a closely related and highly promising analogue: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid . This guide provides a comprehensive technical overview of this specific compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and explore its significant potential as an antitumor and anti-Hepatitis C virus (HCV) agent.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and physicochemical characteristics of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source |

| CAS Number | 334832-82-5 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₃ | [2][3] |

| Molecular Weight | 238.63 g/mol | Calculated |

| Monoisotopic Mass | 238.01453 Da | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is most effectively achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis. This approach ensures a high-purity final product suitable for biological assays.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (Ester Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine and an equimolar amount of diethyl 2-(ethoxymethylene)malonate in absolute ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate as a crystalline solid.

Part B: Hydrolysis to 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

-

Reaction Setup: Suspend the synthesized ethyl ester in an aqueous solution of sodium hydroxide (10-15%).

-

Reaction Execution: Heat the suspension to 80-90 °C with stirring until the solid completely dissolves, indicating the completion of the hydrolysis.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The desired carboxylic acid will precipitate as a white solid.

-

Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the pyrazole ring and the chlorophenyl group, as well as a signal for the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretching vibration, and characteristic bands for the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound, with the major peak corresponding to the molecular ion [M]+ or [M+H]+.

Therapeutic Potential and Mechanism of Action

Derivatives of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have demonstrated significant potential as both antitumor and anti-HCV agents.[4] The core structure serves as a versatile scaffold for the development of compounds with potent biological activity.

Antitumor Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[5] The mechanism of action is often multifaceted and can involve:

-

Induction of Apoptosis: Many pyrazole-containing compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest in the S or G2/M phase, thereby inhibiting cancer cell proliferation.

-

Kinase Inhibition: The pyrazole nucleus is a common feature in many kinase inhibitors. By targeting specific kinases involved in cancer cell signaling pathways, these compounds can effectively block tumor growth.

Anti-HCV Activity

The replication of the Hepatitis C virus is a complex process that relies on several viral and host cell factors. Pyrazole derivatives have emerged as potential inhibitors of this process. Research suggests that the anti-HCV activity of some pyrazole compounds may be attributed to their ability to interfere with key viral proteins, such as the NS4B protein, which is essential for the formation of the viral replication complex.[6] By binding to and inhibiting the function of such proteins, these compounds can effectively halt viral replication.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives is intrinsically linked to their chemical structure. The 4-chlorophenyl group at the N1 position of the pyrazole ring is often crucial for potent activity. The carboxylic acid group at the C3 position provides a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the C4 position can also influence the compound's electronic properties and binding interactions with biological targets.

Future Directions and Conclusion

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid represents a valuable scaffold for the development of novel therapeutics. Its straightforward synthesis and demonstrated biological potential make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of a diverse library of derivatives to fully explore the structure-activity relationship and to identify lead compounds with optimized efficacy and safety profiles. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their antitumor and anti-HCV effects. This will not only advance the development of this specific class of compounds but also contribute to a broader understanding of cancer and viral biology.

References

- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archives of Pharmacal Research, 26(8), 585-595.

- PubChem. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.

- PubChemLite. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid.

- ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- Rostom, S. A. F. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.

- PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.

- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. (n.d.). Pyrazofurin and 1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles.

- Al-Ostoot, F. H., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(19), 4428.

- Wang, L., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(10), 1304.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

- Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-.

- Einav, S., et al. (2010). Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis.

- Reiss, S., & Harak, C. (2014). Hepatitis C Virus Replication Compartment Formation: Mechanism and Drug Target. Gastroenterology, 146(5), 1162-1165.

- Royal Society of Chemistry. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma.

- Chan, A. H., et al. (2016). Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle. ACS Infectious Diseases, 2(10), 680-692.

Sources

- 1. 334832-82-5|1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid (C10H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 3. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7ClN2O3 | CID 10610012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives

Abstract

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Among its numerous variants, pyrazole-3-carboxylic acid derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed into therapeutics for a range of conditions, highlighting their versatility and clinical relevance. This in-depth technical guide provides a comprehensive overview of the principal biological activities associated with pyrazole-3-carboxylic acid derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a versatile building block in pharmaceutical development, lending itself to a wide array of chemical modifications that can fine-tune its pharmacological profile.[1] The inclusion of a carboxylic acid group at the 3-position provides a critical anchor point for further derivatization into esters, amides, and other functional groups, significantly expanding the chemical space available for exploration. This structural flexibility is a key reason for the diverse biological activities observed in this class of compounds.

Historically, the therapeutic potential of pyrazoles has been recognized for over a century, with early examples like Antipyrine. Modern drug discovery has seen the development of highly successful pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2][3] These successes underscore the proven pharmacological potential of the pyrazole core and continue to inspire research into new derivatives.[2]

Core Biological Activities & Mechanisms of Action

Pyrazole-3-carboxylic acid derivatives exhibit a wide spectrum of biological effects. The three most prominent and well-documented activities are anti-inflammatory, anticancer, and antimicrobial.

Anti-inflammatory Activity

A significant number of pyrazole derivatives function as potent anti-inflammatory agents, with a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[4][5]

2.1.1 Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[4] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.

The key therapeutic advantage of many pyrazole derivatives, such as Celecoxib, is their selectivity for the COX-2 enzyme.[6] This selectivity is often attributed to the presence of specific moieties, like a sulfonamide group (–SO₂NH₂), which can bind to a distinct side pocket in the COX-2 active site that is absent in COX-1.[6] This interaction, often involving hydrogen bonds with key residues like His90 and Arg513, blocks the enzyme's activity, thereby reducing the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1.[4][6]

2.1.2 Supporting Data: COX-2 Inhibitory Activity

The potency and selectivity of pyrazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter, with higher values indicating greater selectivity for COX-2.

| Compound Class | Derivative Example | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 1,5-Diphenyl Pyrazole | Compound 9 | 0.26 | >192.3 | [4] |

| Triarylpyrazole | Halogenated analog | 14.3 | 0.44 | [4] |

| Pyrazole-pyridazine hybrid | Compound 6f | 1.15 | 8.31 | [7][8] |

| Pyrazole-pyridazine hybrid | Compound 5f | 1.50 | 9.56 | [7][8] |

| Celecoxib (Reference) | - | 0.28 | 178.57 | [5] |

Anticancer Activity

The structural versatility of pyrazole-3-carboxylic acid derivatives has enabled their development as potent anticancer agents that act through multiple mechanisms.

2.2.1 Mechanisms: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of many pyrazole derivatives is the inhibition of protein kinases, which are critical for cell signaling, growth, and proliferation. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[9][10] By binding to the ATP-binding site of VEGFR-2, these compounds block its signaling cascade, thereby inhibiting endothelial cell proliferation and cutting off the tumor's blood supply.[11] Some derivatives also exhibit dual inhibitory activity against other kinases like the Epidermal Growth Factor Receptor (EGFR).[9][10]

Inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing.[11]

2.2.2 Supporting Data: In Vitro Anticancer and Kinase Inhibitory Activity

The anticancer potential is evaluated by cytotoxicity assays against various cancer cell lines, with results often reported as IC₅₀ (concentration for 50% inhibition of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (nM) | Reference |

| Pyrazole-benzothiazole hybrid | PC-3 (Prostate) | 3.17 - 6.77 | VEGFR-2 | 34,580 | [9] |

| Pyrazolone-pyrazole | PC-3 (Prostate) | 1.24 | VEGFR-2 | 8.93 | [11] |

| Fused Pyrazole | HepG2 (Liver) | 0.71 | EGFR/VEGFR-2 | 90 / 230 | [9] |

| Fused Pyrazole | HepG2 (Liver) | 0.31 - 0.71 | VEGFR-2 | 220 | [12][13] |

| Doxorubicin (Reference) | PC-3 (Prostate) | 0.932 | - | - | [11] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including resistant strains.[1][14]

2.3.1 Potential Mechanisms of Action

The antimicrobial mechanisms of pyrazoles are diverse. One proposed target in bacteria is DNA gyrase (a type II topoisomerase), an essential enzyme that controls DNA topology during replication.[2][3][15] Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. Other potential mechanisms include the disruption of the bacterial cell wall and inhibition of other crucial enzymes.[15]

2.3.2 Supporting Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole | S. aureus | 0.78 - 1.56 | [15] |

| Naphthyl-substituted pyrazole | A. baumannii | 0.78 - 1.56 | [15] |

| Pyrazole-thiazole hybrid | MRSA | < 0.2 µM (MBC) | [15] |

| Pyrazole-thiazole hybrid | S. aureus | 4 | [15] |

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for the reliable evaluation of the biological activities of novel pyrazole-3-carboxylic acid derivatives.

General Workflow for Bioactivity Screening

The evaluation of new chemical entities typically follows a hierarchical screening cascade, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Neural Inhibition: A Technical Guide to the Mechanism of Action of Chlorophenyl-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenyl-pyrazole compounds, a prominent class of insecticides, exert their potent effects by targeting the central nervous system of insects. This in-depth technical guide elucidates the core mechanism of action of these compounds, with a primary focus on the widely utilized active ingredient, fipronil. We will explore their interaction with ligand-gated chloride channels, the molecular basis for their selective toxicity, and the key experimental methodologies employed to unravel these intricate processes. This guide is intended to provide a comprehensive resource for researchers and professionals engaged in the development of novel insecticides and the study of neurotoxicology.

Introduction: A Novel Class of Neurotoxicants

The development of chlorophenyl-pyrazole insecticides in the late 20th century marked a significant advancement in pest control, offering a new mode of action to combat resistance to existing insecticide classes.[1] These synthetic organic compounds are characterized by a central pyrazole ring substituted with a chlorophenyl group.[2] Fipronil, the most prominent member of this class, is a broad-spectrum insecticide effective against a wide range of agricultural and public health pests.[3] The efficacy of these compounds lies in their ability to potently disrupt the normal functioning of the insect central nervous system.[4]

The Primary Molecular Target: GABA-Gated Chloride Channels

The principal mechanism of action of chlorophenyl-pyrazole compounds is the non-competitive antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-R), a key inhibitory neurotransmitter receptor in the central nervous system of both insects and vertebrates.[5][6] GABA, upon binding to its receptor, opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating an inhibitory effect.

Chlorophenyl-pyrazoles bind within the pore of the GABA-gated chloride channel, physically obstructing the passage of chloride ions.[5] This blockage prevents the inhibitory signal mediated by GABA, resulting in a state of uncontrolled neuronal excitation.[7] The continuous firing of neurons leads to hyperexcitation of the insect's central nervous system, manifesting as tremors, convulsions, paralysis, and ultimately, death.[5]

The Binding Site: A Closer Look

Molecular modeling and mutagenesis studies have identified the specific binding site for fipronil within the transmembrane 2 (M2) segment of the GABA receptor, which lines the ion channel pore.[5] The binding pocket is formed by amino acid residues from the five subunits that constitute the receptor. Key residues critically involved in the interaction with phenylpyrazoles include Alanine at position 2' (A2'), Threonine at position 6' (T6'), and Leucine at position 9' (L9').[5] The interaction is thought to involve hydrogen bonds with the T6' hydroxyl group and hydrophobic interactions with the alkyl substituents of A2' and L9'.[4]

A Secondary Target: Glutamate-Gated Chloride Channels

In addition to their primary action on GABA receptors, chlorophenyl-pyrazole compounds also exhibit antagonistic activity at glutamate-gated chloride channels (GluCls).[8] These channels, which are also inhibitory, are prevalent in the nervous systems of invertebrates but are absent in mammals.[8] The blockage of GluCls by fipronil further contributes to the hyperexcitatory effect in insects, enhancing its insecticidal activity.[8]

The Basis of Selective Toxicity

A crucial aspect of any effective insecticide is its selective toxicity towards target pests with minimal impact on non-target organisms, including mammals. The selectivity of chlorophenyl-pyrazole compounds is attributed to two key factors:

-

Differential Binding Affinity: Fipronil and related compounds exhibit a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[6][9] This difference in affinity means that much lower concentrations of the insecticide are required to block insect GABA receptors effectively.

-

Absence of the Secondary Target in Mammals: The secondary target of chlorophenyl-pyrazoles, the glutamate-gated chloride channel, is not present in mammals.[8] This provides an additional layer of selectivity, as the insecticidal action is augmented by the blockage of a pathway that does not exist in vertebrates.

Elucidating the Mechanism: Key Experimental Approaches

The detailed understanding of the mechanism of action of chlorophenyl-pyrazole compounds has been achieved through a combination of electrophysiological, biochemical, and molecular biological studies.[9] Two key experimental techniques have been instrumental in this endeavor: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This powerful technique allows for the direct measurement of ion flow through channels expressed in a heterologous system, typically Xenopus laevis oocytes.[1][10] By injecting cRNA encoding specific GABA receptor subunits into the oocytes, researchers can create functional receptors on the oocyte membrane. The TEVC setup then allows for the precise control of the membrane potential and the recording of currents elicited by the application of GABA. The inhibitory effect of chlorophenyl-pyrazole compounds can be quantified by observing the reduction in the GABA-induced current.

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are a fundamental biochemical tool used to characterize the interaction between a ligand (in this case, a chlorophenyl-pyrazole compound) and its receptor.[11] These assays typically involve incubating a preparation of membranes containing the target receptor with a radiolabeled ligand that is known to bind to a specific site on the receptor. The displacement of the radioligand by an unlabeled test compound (the chlorophenyl-pyrazole) is then measured, allowing for the determination of the test compound's binding affinity (Ki or IC50).

-

Membrane Preparation:

-

Homogenize insect or mammalian brain tissue (or cells expressing the receptor of interest) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[12]

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.[12]

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.[3]

-

Resuspend the final membrane pellet in the binding buffer at a specific protein concentration.[12]

-

-

Binding Assay:

-

In a multi-well plate, add the prepared membrane suspension to each well.[12]

-

Add a constant concentration of a suitable radioligand (e.g., [3H]EBOB, a known ligand for the non-competitive antagonist site).[8]

-

Add varying concentrations of the unlabeled chlorophenyl-pyrazole compound (the competitor).

-

For determining non-specific binding, add a high concentration of a known non-radioactive ligand that binds to the same site.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Quantitative Data: Comparative Potency of Phenylpyrazole Insecticides

The insecticidal potency of different chlorophenyl-pyrazole compounds can vary depending on their specific chemical structure. The following table summarizes the inhibitory concentrations (IC50) and lethal concentrations (LC50) for several key compounds.

| Compound | Target Organism | Assay Type | Potency (µM or µg/mL) | Reference |

| Fipronil | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |

| Ethiprole | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |

| Flufiprole | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |

| Fipronil | Termites | Toxicity (LC50) | 0.038 | [11] |

| Pyrazole Schiff base 3f | Termites | Toxicity (LC50) | 0.001 | [11] |

| Pyrazole Schiff base 3d | Termites | Toxicity (LC50) | 0.006 | [11] |

| Fipronil | Locusts | Toxicity (LC50) | 63.09 | [11] |

| Pyrazole derivative 6h | Locusts | Toxicity (LC50) | 47.68 | [11] |

Signaling Pathway and Inhibition

The following diagram illustrates the normal signaling pathway of GABA and the inhibitory effect of chlorophenyl-pyrazole compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

literature review of synthetic pyrazole compounds in medicinal chemistry

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive review of synthetic pyrazole compounds, delving into the core synthetic methodologies, exploring their profound impact across diverse therapeutic areas, and elucidating the critical structure-activity relationships (SAR) that govern their efficacy. From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives continue to provide a fertile ground for the discovery of novel therapeutic agents.[3][4][5][6] This document serves as a technical resource for researchers and scientists, bridging synthetic strategy with pharmacological application and offering insights into the ongoing evolution of pyrazole-based drug design.

The Pyrazole Scaffold: Physicochemical Properties and Reactivity

The unique arrangement of the pyrazole ring, featuring an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2), confers a distinct electronic profile.[7] This duality governs its reactivity and its capacity to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets. Electrophilic substitution preferentially occurs at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[1][3][8][9] This predictable reactivity provides a robust framework for chemists to strategically functionalize the core, fine-tuning the steric and electronic properties of the molecule to achieve desired pharmacological outcomes.

Foundational Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of modern synthetic techniques. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Understanding the causality behind these methods is key to efficient drug development.

Knorr Pyrazole Synthesis: The Cyclocondensation Workhorse

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[10][11]

Causality and Rationale: This method's prevalence is due to the vast commercial availability of a wide array of 1,3-dicarbonyls and hydrazines, allowing for the straightforward generation of diverse compound libraries. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity can be controlled by the nature of the substituents on both reactants.

Experimental Protocol: Green Synthesis of 1,3,5-Substituted Pyrazoles

This protocol adapts the classic Knorr synthesis using a recyclable nano-ZnO catalyst, highlighting an environmentally benign approach.[3][8]

-

Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).

-

Reaction Condition: Heat the mixture at 80°C under solvent-free conditions for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes.

-

Isolation: Filter the solid catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from ethanol to yield the desired 1,3,5-substituted pyrazole. This method often results in excellent yields (>90%).[3]

Caption: General workflow of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyls

Another classic approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[9]

Causality and Rationale: This pathway proceeds via an initial Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and oxidation. This method is particularly valuable for synthesizing pyrazolines (dihydropyrazoles), which can be isolated or subsequently oxidized to the corresponding pyrazoles. This offers an alternative route to substitution patterns that may be less accessible through the Knorr synthesis.

Caption: Pyrazole-based inhibitors block kinase signaling.

Table 2: Selected Pyrazole-Based Anticancer Agents and Their Targets

| Compound | Primary Target(s) | Cancer Indication | IC₅₀ / Potency |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | ALK IC₅₀ ≈ 20-30 nM [12] |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1/2 IC₅₀ ≈ 3 nM [13] |

| Ilorasertib | Aurora Kinase, VEGFR | Solid Tumors (Clinical Trials) | Aurora B IC₅₀ ≈ 1 nM [12] |

| Compound 43 | PI3 Kinase | Breast Cancer (Preclinical) | MCF7 IC₅₀ = 0.25 µM [12] |

CNS Disorders: Modulation of Cannabinoid Receptors

The pyrazole scaffold was instrumental in the development of the first selective cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant. While withdrawn for safety reasons, the SAR studies from this class remain highly informative. [3][14] Expertise in Action (CB1 Antagonists): Research has established a clear and self-validating SAR for potent and selective CB1 antagonism. [15][16][17]The pharmacophore consists of three key components anchored to the pyrazole ring.

-

N1-Substituent: A 2,4-dichlorophenyl group is optimal for high-affinity binding. [15][16]2. C3-Substituent: A carboxamide group, often incorporating a piperidinyl ring, is crucial for activity. [15][16]3. C5-Substituent: A para-substituted phenyl ring significantly enhances potency. [15][16] Deviation from this template, such as altering the substitution on the phenyl rings or changing the nature of the C3-carboxamide, typically leads to a predictable loss in binding affinity, validating the model. The most potent compounds in this series contained a p-iodophenyl group at the C5 position. [15][16]

Future Perspectives

The journey of pyrazole in medicinal chemistry is far from over. Current research is focused on several exciting frontiers:

-

Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering potential for treating complex diseases like cancer or neuroinflammation. [12]* Covalent Inhibitors: Incorporating reactive groups onto the pyrazole scaffold to form covalent bonds with the target protein, leading to prolonged duration of action and increased potency.

-

Green Synthetic Chemistry: Expanding the use of flow chemistry, microwave-assisted synthesis, and environmentally benign catalysts to produce pyrazole libraries more efficiently and sustainably. [8][18]* Novel Biological Targets: Exploring the utility of pyrazoles against emerging targets in areas like viral diseases and metabolic disorders. [6][19] In conclusion, the pyrazole core is a testament to the power of a privileged scaffold. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures that it will remain an indispensable tool in the arsenal of medicinal chemists for the foreseeable future.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchG

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

- Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. - Ingentium Magazine. (URL: [Link])

- Recent Advances in the Synthesis of Pyrazole Deriv

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG

- Some examples of pyrazole based commercial drugs and bioactive molecules.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (URL: [Link])

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])

- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery. (URL: [Link])

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (URL: [Link])

- synthesis of pyrazoles - YouTube. (URL: [Link])

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

- Some FDA approved drugs based on the pyrazole ring - ResearchG

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide therapeutic spectrum, including celecoxib (a selective COX-2 inhibitor), sildenafil (for erectile dysfunction), and several kinase inhibitors for cancer therapy.[3] The metabolic stability and versatile synthetic accessibility of pyrazole derivatives make them a cornerstone for medicinal chemists.[1] This guide focuses on a specific, promising member of this class: 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid . While much of the detailed biological data comes from its closely related derivatives, the collective evidence strongly points to the therapeutic potential inherent in this core structure. This document will serve as an in-depth technical resource for researchers, providing a comprehensive overview of its potential applications, mechanistic underpinnings, and the experimental methodologies required for its evaluation.

Potential Therapeutic Applications: A Multi-faceted Profile

The this compound scaffold has demonstrated significant potential across several key therapeutic areas, primarily through the extensive investigation of its derivatives. The primary areas of interest are oncology, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Derivatives of this compound have shown potent and broad-spectrum antitumor activity. A seminal study by Rostom et al. (2003) on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed significant cytotoxic effects against a panel of human cancer cell lines.[4]

Key Findings from Derivative Studies:

-

Broad-Spectrum Efficacy: Seven compounds from this series exhibited significant growth inhibition (GI50 <100 µM) across most of the tested cancer cell subpanels, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[4]

-

High Potency: Notably, two compounds demonstrated potent activity against all tested cancer cell lines. One derivative, in particular, showed a super-sensitivity profile against approximately 26 different cancer cell lines with GI50 values in the nanomolar range (<0.01 µM).[4]

-

Leukemia Cell Line Sensitivity: The leukemia subpanel was particularly sensitive to these derivatives, with GI50 values as low as 0.03 µM and 0.09 µM for the two most active compounds.[4]

The mechanism of action for the anticancer effects of pyrazole derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[5]

Table 1: Growth Inhibitory Activity (GI50 in µM) of Selected 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs against Human Tumor Cell Lines [4]

| Cell Line Subpanel | Leukemia | Non-Small Cell Lung | Colon Cancer | CNS Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Prostate Cancer | Breast Cancer |

| Compound 11 | 0.09 | 0.18 | 0.28 | 0.23 | 0.32 | 0.15 | 0.25 | 0.19 | 0.21 |

| Compound 14 | 0.03 | 0.07 | 0.09 | 0.08 | 0.11 | 0.06 | 0.08 | 0.07 | 0.07 |

Data extracted and summarized from Rostom et al., European Journal of Medicinal Chemistry, 2003.[4] The table presents the mean GI50 values for the most active compounds against the respective cancer cell line subpanels.

Anti-Hepatitis C Virus (HCV) Activity

The same study by Rostom et al. also unveiled the potential of these pyrazole derivatives as antiviral agents, specifically against the Hepatitis C virus. Using a reverse transcription-polymerase chain reaction (RT-PCR) technique in an in vitro model with HepG2 hepatocellular carcinoma cells, they demonstrated that certain derivatives could inhibit the replication of both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL.[4] This dual-strand inhibition suggests a robust antiviral effect that could be further explored.

Anti-inflammatory Activity

The pyrazole scaffold is famously associated with anti-inflammatory action, with celecoxib being the archetypal example.[3] Derivatives of this compound are also being explored for their anti-inflammatory and analgesic properties.[6][7] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][8][9]

Causality of COX-2 Inhibition:

The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[9] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8] The anti-inflammatory potential of these compounds is often evaluated in vivo using models like carrageenan-induced paw edema in rats.[10]

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial activity.[11][12] While specific data for this compound is limited, its bromo-derivative, 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, is noted as a building block for potential antimicrobial agents. This suggests that the core structure is amenable to modifications that can confer antibacterial and antifungal properties. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.[12]

Mechanistic Insights and Signaling Pathways

Based on the activities of related pyrazole derivatives, we can postulate the primary signaling pathways that this compound and its analogs are likely to modulate.

Cancer Cell Apoptosis and Proliferation Pathways

The potent cytotoxic effects observed with derivatives of this compound suggest interference with fundamental cellular processes that regulate cell growth and death. Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of microtubule dynamics, and modulation of key protein kinases.[5][13]

Caption: Postulated anticancer mechanisms of action.

Inflammatory Signaling Cascade

The anti-inflammatory effects are most likely mediated through the inhibition of the cyclooxygenase pathway. This is a well-established mechanism for many pyrazole-based anti-inflammatory drugs.

Caption: Inhibition of the COX-2 inflammatory pathway.

Key Experimental Protocols

To facilitate further research and validation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for core in vitro assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate complete medium.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include control wells:

-

Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

-

Untreated Control: Medium only.

-

Blank: Medium only, no cells (for background subtraction).

-

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or an isopropanol-HCl solution to each well to dissolve the crystals.

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the percentage viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol measures the ability of the compound to inhibit the activity of purified COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.

-